4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine
CAS No.: 1170536-94-3
Cat. No.: VC7112646
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170536-94-3 |
|---|---|
| Molecular Formula | C15H17N3OS2 |
| Molecular Weight | 319.44 |
| IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 |
| Standard InChI Key | NRHGPNHPALRIJZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic components:
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Piperidine: A six-membered saturated ring with one nitrogen atom, serving as the central scaffold.
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1,3,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at the 5-position with a cyclopropyl group.
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Thiophene-2-carbonyl: A five-membered sulfur-containing aromatic ring conjugated to a ketone group, attached to the piperidine nitrogen.
This combination creates a lipophilic molecule (logP ≈ 3.7 inferred from analogs ) with balanced solubility characteristics, though explicit solubility data remain unreported.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃OS₂ |
| Molecular Weight | 319.44 g/mol |
| IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
| SMILES | C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area | 64.46 Ų |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three primary components:
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5-Cyclopropyl-1,3,4-thiadiazole: Typically prepared via cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions .
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Thiophene-2-carbonyl chloride: Derived from thiophene-2-carboxylic acid through treatment with thionyl chloride.
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4-Aminopiperidine: Functionalized at the 1-position via acylation.
Stepwise Synthesis
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Formation of 5-Cyclopropyl-1,3,4-thiadiazole
Cyclopropanecarbohydrazide reacts with carbon disulfide in the presence of phosphorus oxychloride to yield the thiadiazole core . -
Coupling to Piperidine
The thiadiazole is introduced at the 4-position of piperidine via nucleophilic substitution or transition-metal-catalyzed cross-coupling. -
Acylation with Thiophene-2-carbonyl Chloride
The piperidine nitrogen undergoes acylation under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane).
Table 2: Synthetic Optimization Challenges
| Challenge | Resolution Strategy |
|---|---|
| Thiadiazole ring stability | Low-temperature cyclization |
| Piperidine functionalization | Boc protection/deprotection |
| Acylation efficiency | Use of Hünig’s base |
Biological Activity and Mechanism
Structural Activity Relationships (SAR)
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Cyclopropyl substituent: Enhances metabolic stability compared to larger alkyl groups (e.g., cyclohexyl in analog Y031-5843 ).
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Thiophene carbonyl: Improves bioavailability through π-π stacking with target proteins .
Table 3: Comparative Bioactivity of Thiadiazole Analogs
| Compound | MIC (μg/mL) vs S. aureus | LogP |
|---|---|---|
| Cyclopropyl derivative | 32 (predicted) | 3.7 |
| Cyclohexyl analog | 25 | 3.5 |
| Megazol | 12 | 2.8 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High passive permeability due to moderate logP (3.7) and low polar surface area (64.46 Ų) .
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Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.
Toxicity Considerations
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Mutagenicity: Unlikely, as the thiadiazole lacks nitro groups implicated in DNA adduct formation .
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hERG inhibition: Low risk due to limited cationic charge at physiological pH.
Applications and Future Directions
Therapeutic Prospects
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Antimicrobial agents: Priority given to Gram-positive pathogens due to analog data .
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Kinase inhibitors: Thiophene carbonyl may interact with ATP-binding pockets.
Synthetic Chemistry Innovations
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Continuous flow reactors: To improve thiadiazole cyclization yields.
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Biocatalytic approaches: For enantioselective piperidine functionalization.
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